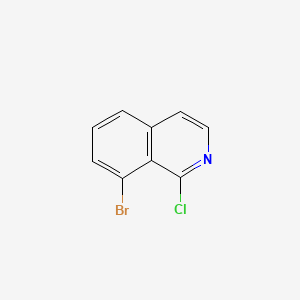

8-Bromo-1-chloroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-1-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance that is stored at refrigerator temperatures .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H . This code provides a specific description of the molecule’s structure, including the positions of the bromine and chlorine atoms on the isoquinoline ring. Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 242.5 . The compound is stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Groups

8-Bromo-1-chloroisoquinoline has applications in the development of photoremovable protecting groups, particularly in the field of cell physiology and biochemistry. One derivative, 8-Bromo-7-hydroxyquinoline (BHQ), has been identified as efficient in photolysis by both classic one-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions. This makes BHQ a promising candidate for the regulation of biological effector molecules in cell and tissue culture, particularly for studies requiring the temporal and spatial control of physiological functions with light. BHQ is noted for its stability in the dark, water solubility, low fluorescence levels, and the ability to release carboxylates, phosphates, and diols upon photolysis—functional groups common to bioactive molecules like neurotransmitters and drugs (Zhu et al., 2006).

Spectroscopic and Photochemical Studies

Spectroscopic studies have explored the properties and behavior of BHQ derivatives, including their use as photolabile protecting groups. The resonance Raman characterization of 8-substituted 7-hydroxyquinoline caged acetate compounds, including those with bromo groups, has provided insights into the forms of ground-state species of these compounds in aqueous solutions. Such studies help understand the substituent effects on the distribution and stability of these species, crucial for their application in phototriggered release mechanisms (An et al., 2009).

Synthesis and Coordination Behavior

The synthesis and coordination behavior of metal complexes involving 8-quinolylcyclopentadienyl derivatives demonstrate another area of application. For instance, 8-bromoquinoline reacts with zincated cyclopentadienyl derivatives to yield metal complexes with interesting properties. These complexes show solvatochromism, changing color with the solvent environment, a property that could be exploited in sensing and signaling applications (Enders et al., 2001).

Safety and Hazards

Eigenschaften

IUPAC Name |

8-bromo-1-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBOOZDHIKMEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680686 |

Source

|

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233025-78-9 |

Source

|

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B578113.png)

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)